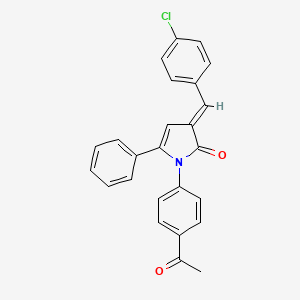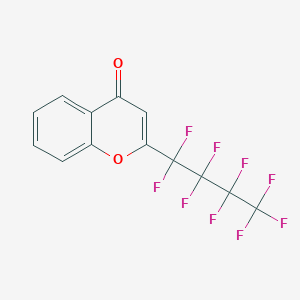
1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound with a unique structure that includes a phenyl group, a propyl group, and a sulfanylidene group attached to a diazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of thiourea with diethyl malonate under specific conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include thiourea, diethyl malonate, and various catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The phenyl and propyl groups can undergo substitution reactions with various electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The sulfanylidene group plays a crucial role in its reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-Phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione include:
2-Thiobarbituric Acid: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Austranal: Another thiobarbituric acid derivative with similar chemical properties.
Bathyran: A compound with similar structural features and applications
Uniqueness
Its phenyl and propyl groups, along with the sulfanylidene group, make it a versatile compound for various scientific and industrial uses .
Propriétés
Formule moléculaire |
C13H14N2O2S |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
1-phenyl-5-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H14N2O2S/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,14,16,18) |
Clé InChI |
PZZFOMONLVDIMT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652038.png)
![7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11652040.png)

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11652049.png)
![2-[N-(4-Chlorophenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11652053.png)
![propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652060.png)
![methyl 6-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11652064.png)
![Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11652065.png)
![2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11652078.png)

![methyl 4-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652095.png)
![Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11652096.png)
![4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B11652101.png)

